molecular formula C11H14N4O5 B017050 7-Deazaguanosine CAS No. 62160-23-0

7-Deazaguanosine

Cat. No.: B017050
CAS No.: 62160-23-0
M. Wt: 282.25 g/mol
InChI Key: JRYMOPZHXMVHTA-DAGMQNCNSA-N
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Description

7-Deazaguanosine (7-deaza-G) is an important nucleoside analogue, which is widely used in the fields of biochemistry and molecular biology. It is a derivative of guanosine, a purine nucleoside, and is found naturally in some species of bacteria and fungi. 7-deaza-G has been shown to have a variety of biological activities, including antiviral, antifungal, and anti-cancer activities. In addition, 7-deaza-G has been used in the synthesis of a variety of nucleic acid analogues, which have been used in the development of novel drugs and vaccines.

Scientific Research Applications

  • Molecular Recognition and DNA/RNA Duplexes : 7-Deazaguanine (7-DeG), a component of 7-Deazaguanosine, has been identified as a hydrogen-bonding module capable of enhanced recognition of uracil and thymine in DNA and RNA duplexes (Ong et al., 2009).

  • Fluorescence Probing : A derivative, 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine, acts as a fluorescence turn-ON probe for single-strand DNA binding protein, showing significant fluorescence enhancement upon binding (Tokugawa et al., 2016).

  • Oligoribonucleotide Synthesis : this compound is used as a building block for solid-phase oligoribonucleotide synthesis and can disaggregate the G4-structure of U-G-G-G-G-U (Seela & Mersmann, 1993).

  • mRNA Targeting : 7-substituted 7-deaza-6-vinylguanosine derivatives are potent cross-linkers for targeting mRNA inside cells (Yamada et al., 2018).

  • Biotechnology Applications : The minimal gene set for introducing 7-deazapurine derivatives in DNA provides new tools for biotechnology and demonstrates the interplay between DNA and RNA modification machineries (Yuan et al., 2018).

  • Precursor for Modified Nucleosides : 7-(aminomethyl)-7-deazaguanosine is a precursor of modified nucleoside Q in E. coli tRNA (Okada et al., 1978).

  • Antiviral Activities : Derivatives like 8-Chloro-7-deazaguanosine have shown broad-spectrum antiviral activity in mice against various viruses (Revankar et al., 1995), and this compound itself has demonstrated antiviral activity against HIV virus in vitro (Bennett et al., 1990).

  • Immunoenhancing Properties : It also has immunoenhancing properties and broad-spectrum antiviral activity against certain types of RNA viruses (Smee et al., 1991).

  • Structural Studies in tRNA : 7-(aminomethyl)-7-deazaguanosine in tRNA^Tyr can be chemically modified for aminoacylation and binding to ribosomes (Kasai et al., 1979).

  • Genetic Modification Systems : The discovery of a novel modification system inserting 7-deazaguanine derivatives in DNA highlights its significance as a foreign DNA defense system used by bacteria and phages (Thiaville et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .

Mode of Action

This compound interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .

Result of Action

The result of this compound’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of this compound . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability

Safety and Hazards

The safety data sheet for 7-Deazaguanosine recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on 7-Deazaguanosine could involve further elucidation of the Dpd modification machinery and the roles of each protein involved in the synthesis of this compound . Additionally, more research could be done to understand the impact of this compound on the excited state dynamics and electronic relaxation pathways of DNA and RNA nucleobases .

Biochemical Analysis

Biochemical Properties

7-Deazaguanosine interacts with various enzymes, proteins, and other biomolecules. It is inserted into DNA through a transglycosylation reaction dependent on ATP hydrolysis by DpdB . The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is involved in this process . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Cellular Effects

The presence of this compound in DNA can have significant effects on cellular processes. It is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster, which is present in diverse bacteria . The modification of DNA by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its insertion into DNA. This process is facilitated by the DpdA protein, which exhibits a transglycosylase activity responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA .

Temporal Effects in Laboratory Settings

It is known that the Dpd modification machinery, which facilitates the insertion of this compound into DNA, can be reconstituted in vitro .

Metabolic Pathways

This compound is involved in the bacterial queuosine tRNA modification pathway . This pathway involves several enzymes and cofactors, and the dpd gene cluster encodes proteins necessary for DNA modification .

Properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977754
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62160-23-0
Record name 7-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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